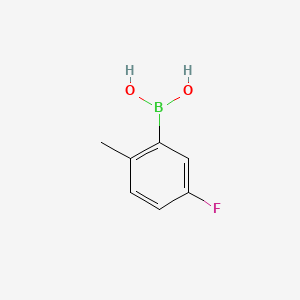

5-Fluoro-2-methylphenylboronic acid

Description

Significance of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids are organic compounds that have become indispensable in organic synthesis. wisdomlib.org Their prominence is largely due to their role as key coupling partners in transition-metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. nih.gov These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in the construction of complex organic molecules. nih.govrsc.org

The versatility of arylboronic acids stems from several key characteristics:

High Reactivity: They readily undergo transmetalation with transition metal catalysts, a crucial step in the catalytic cycle of cross-coupling reactions. nih.gov

Stability: Many arylboronic acids are stable solids that are easy to handle and store, a significant advantage over other more sensitive organometallic reagents. mackenzie.brnih.gov

Low Toxicity: Compared to many other organometallic compounds, arylboronic acids generally exhibit lower toxicity. nih.gov

Commercial Availability: A wide variety of arylboronic acids are commercially available, facilitating their widespread use in both academic and industrial research. nih.gov

These attributes have established arylboronic acids as vital building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govchemimpex.com Beyond traditional cross-coupling, recent research has also explored their use as precursors for aryl radicals, opening up new avenues for chemical bond formation. rsc.orgrsc.org

Influence of Fluorine Substitution on the Chemical Behavior and Reactivity of Arylboronic Acids

The incorporation of fluorine into an arylboronic acid molecule has a profound impact on its chemical properties and reactivity. researchgate.net Fluorine is the most electronegative element, and its presence on the aromatic ring imparts unique electronic effects.

Key influences of fluorine substitution include:

Increased Acidity: The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron atom, which can influence reaction kinetics and substrate scope. researchgate.net

Modulated Reactivity: Fluorine substitution can alter the electronic properties of the aryl ring, affecting its reactivity in cross-coupling reactions. For instance, it can make the C–B bond more susceptible to cleavage under certain conditions. researchgate.net

Enhanced Stability: In some contexts, fluorine can enhance the metabolic stability of a molecule, a highly desirable trait in pharmaceutical development. acs.org

Altered Lipophilicity: The introduction of fluorine can significantly change the lipophilicity of a molecule, affecting its solubility and transport properties within biological systems.

Unique Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can influence molecular conformation and binding to biological targets. dtic.mil

However, fluorination can also introduce challenges. For example, ortho-fluorine substituents can accelerate a side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. researchgate.net Understanding these effects is crucial for designing effective synthetic strategies using fluorinated arylboronic acids.

Research Landscape and Emerging Trajectories Pertaining to 5-Fluoro-2-methylphenylboronic Acid

This compound has emerged as a particularly useful building block in synthetic chemistry. Its specific substitution pattern—a fluorine atom and a methyl group on the phenyl ring—provides a unique combination of steric and electronic properties that chemists can exploit.

Current research involving this compound is focused on several key areas:

Pharmaceutical Development: The compound is a key intermediate in the synthesis of various pharmaceutical agents, especially those targeting cancer. chemimpex.comchemimpex.com Its structure is incorporated into molecules designed to interact with specific biological targets, where the fluorine and methyl groups can play critical roles in binding affinity and metabolic stability. chemimpex.com

Organic Synthesis: It is frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures, which are common motifs in medicinally active compounds and fine chemicals. chemimpex.comchemimpex.com The unique substitution pattern enhances reactivity and selectivity in these reactions. chemimpex.com

Materials Science: Researchers are exploring its use in creating advanced materials, such as functionalized polymers and nanomaterials. chemimpex.com The boronic acid functional group can be used to form stable complexes or to be incorporated into polymer backbones, while the fluoro-methylphenyl moiety can tune the material's electronic and physical properties. chemimpex.com

Emerging trends suggest that the application of this compound will continue to expand. Its potential in developing diagnostic tools and in environmental chemistry applications, such as binding to and helping remove pollutants, is also being investigated. chemimpex.com

Compound Data

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 166328-16-1 |

| Molecular Formula | C₇H₈BFO₂ |

| Molecular Weight | 153.95 g/mol |

| Appearance | Solid |

| Melting Point | 77-82 °C |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.com

Research Applications of this compound

| Application Area | Description |

| Pharmaceutical Development | Serves as a key building block for synthesizing complex molecules, particularly in the development of anti-cancer agents. chemimpex.com |

| Organic Synthesis | Utilized as a reagent in Suzuki-Miyaura cross-coupling reactions to create biaryl compounds. chemimpex.comchemimpex.com |

| Materials Science | Used in the creation of advanced materials, including polymers and nanomaterials, to enhance properties like conductivity and strength. chemimpex.com |

| Diagnostics | Applied in the development of diagnostic tools for detecting specific biomolecules. chemimpex.com |

Properties

IUPAC Name |

(5-fluoro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOJLMKWBRBZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382497 | |

| Record name | 5-Fluoro-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163517-62-2 | |

| Record name | 5-Fluoro-2-methylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163517-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-fluoro-2-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Fluoro 2 Methylphenylboronic Acid and Analogs

Established Synthetic Pathways for Fluorinated Arylboronic Acid Derivatives

Several general methodologies have been established for the synthesis of arylboronic acids, which are applicable to their fluorinated derivatives. These methods often involve the formation of an organometallic intermediate followed by quenching with a boron-containing electrophile, or transition metal-catalyzed processes.

One of the most traditional and widely used methods for the synthesis of arylboronic acids involves the reaction of an arylmetal intermediate with a trialkyl borate (B1201080). organic-chemistry.org The arylmetal species, typically an organolithium or a Grignard reagent, is generated from the corresponding aryl halide.

The process begins with the formation of the organometallic reagent. For instance, an aryl bromide can be reacted with magnesium metal to form a Grignard reagent, or with an organolithium reagent like n-butyllithium to form an aryllithium species through metal-halogen exchange. This highly nucleophilic intermediate is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to prevent over-addition. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired arylboronic acid.

Halogen-lithium exchange is a powerful and rapid method for the preparation of aryllithium intermediates, which can then be used to synthesize arylboronic acids. harvard.eduwikipedia.org This reaction is particularly useful for aryl bromides and iodides and is typically carried out at very low temperatures (e.g., -78 °C) using alkyllithium reagents like n-butyllithium or tert-butyllithium. harvard.edu

The rate of exchange generally follows the trend I > Br > Cl, with aryl fluorides being largely unreactive. wikipedia.org The resulting aryllithium compound is then quenched with a trialkyl borate, followed by acidic workup to afford the arylboronic acid. The speed of this reaction can often exceed the rates of competing side reactions, making it a highly effective synthetic tool. harvard.edu

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylboronic esters. organic-chemistry.orgnih.gov This method involves the reaction of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov

The catalytic cycle typically involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester and regenerate the catalyst. A key advantage of this method is its excellent functional group tolerance, allowing for the synthesis of complex and highly functionalized arylboronic acids. nih.gov

In recent years, the direct C-H borylation of aromatic compounds has emerged as a highly atom-economical and efficient strategy for the synthesis of arylboronic esters. This approach avoids the need for pre-functionalized aryl halides or triflates. Iridium-catalyzed borylation has been particularly successful in this regard.

These reactions typically employ an iridium catalyst, a bidentate phosphine (B1218219) or bipyridine ligand, and a diboron reagent like B₂pin₂. The catalyst selectively activates a C-H bond on the aromatic ring, leading to the formation of the C-B bond. The regioselectivity of the borylation is often governed by steric factors, with the boryl group typically being introduced at the least hindered position.

Advanced and Specialized Synthetic Approaches for 5-Fluoro-2-methylphenylboronic Acid

While the established methods provide general access to fluorinated arylboronic acids, the synthesis of specific isomers like this compound often requires tailored approaches to achieve high yield and selectivity.

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing the formation of byproducts. This can involve screening different solvents, bases, catalysts, ligands, and temperature profiles.

For instance, in the synthesis of a structurally related compound, 3,5-difluoro-4-methylphenylboronic acid, a halogen-lithium exchange protocol was employed. The following table illustrates the reaction conditions and the resulting yield as described in a patent. google.com

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 4-bromo-2,6-difluorotoluene | 1. n-Butyllithium 2. Triisopropyl borate 3. 1N HCl | Anhydrous Tetrahydrofuran | -78 °C to room temperature | 3 hours at -78 °C, then 12 hours warming to room temperature | 70-78% |

This example highlights how careful control of stoichiometry and temperature can lead to good yields of the desired fluorinated arylboronic acid. The low temperature of the initial lithium-halogen exchange and the slow warming to room temperature are critical for the success of the reaction.

Further optimization studies for Miyaura borylation reactions have shown that the choice of base can significantly impact reaction efficiency. The use of lipophilic bases, such as potassium 2-ethylhexanoate, has been demonstrated to enable the reaction to proceed at lower temperatures (e.g., 35 °C) and with lower catalyst loadings, which can be advantageous for sensitive substrates. organic-chemistry.orgnih.govresearchgate.net The selection of the appropriate palladium catalyst and ligand is also a key parameter to screen for optimal performance. nih.gov

Microwave-Accelerated Cross-Coupling Methodologies

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and its application in the synthesis of arylboronic acids and their subsequent cross-coupling reactions is well-documented. While specific literature detailing the microwave-accelerated synthesis of this compound is not extensively available, the principles of microwave heating can be applied to established synthetic routes. The primary advantage of microwave irradiation is the rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes.

One common route to arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate. For this compound, this would typically involve the lithiation of 4-fluoro-1-methyl-2-bromobenzene followed by quenching with a borate ester. Microwave heating can expedite the formation of the organometallic intermediate and its subsequent reaction with the borate.

Furthermore, microwave energy is extensively used to accelerate palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where this compound is a common reagent. Studies have shown that microwave irradiation can dramatically shorten reaction times and improve yields in these coupling processes. For instance, the coupling of various aryl halides with arylboronic acids under microwave conditions often proceeds to completion in a matter of minutes, as opposed to several hours with conventional heating.

Table 1: Comparison of Conventional vs. Microwave-Assisted Suzuki-Miyaura Coupling

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | A few minutes |

| Temperature | Often requires high temperatures | Can reach high temperatures rapidly |

| Yields | Variable, can be lower | Often higher yields |

| Side Reactions | More prevalent | Reduced due to shorter reaction times |

This table provides a generalized comparison based on literature for various Suzuki-Miyaura reactions and is not specific to this compound.

Green Chemistry Principles in the Synthesis of Arylboronic Acids

The principles of green chemistry are increasingly being integrated into the synthesis of arylboronic acids to minimize environmental impact. These principles focus on the use of less hazardous chemicals, safer solvents, energy efficiency, and waste reduction.

In the context of this compound synthesis, green chemistry approaches can be implemented in several ways:

Solvent Selection: Replacing hazardous organic solvents like tetrahydrofuran (THF) or diethyl ether, commonly used in Grignard or organolithium reactions, with more environmentally benign alternatives is a key focus. While challenging for these reactive intermediates, research into greener solvent systems is ongoing. For the workup and purification steps, greener solvents such as ethanol or water are often employed.

Atom Economy: Synthetic routes that maximize the incorporation of all starting material atoms into the final product are preferred. Palladium-catalyzed borylation reactions, where a C-H or C-X bond is directly converted to a C-B bond, often exhibit higher atom economy than traditional methods involving organometallic intermediates.

Use of Safer Reagents: Efforts are being made to replace hazardous reagents. For example, the use of cryogenic conditions and highly reactive organolithium reagents poses safety risks. Milder borylation methods are therefore being explored.

One approach that aligns with green chemistry principles is the use of mechanochemistry, where reactions are induced by mechanical force (grinding) with little to no solvent. This has been successfully applied to the formation of boronic acid esters from boronic acids and diols.

Synthetic Challenges and Innovations in Fluorinated Arylboronic Acid Chemistry

The synthesis of fluorinated arylboronic acids like this compound is not without its challenges. The presence of fluorine can influence the reactivity and stability of the molecule, necessitating innovative synthetic strategies.

Strategies to Mitigate Instability Issues and Protodeboronation

A significant challenge in the synthesis and application of arylboronic acids, particularly those with certain substitution patterns, is their susceptibility to protodeboronation. This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an undesired arene byproduct. The propensity for protodeboronation is influenced by factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring.

For fluorinated arylboronic acids, the electron-withdrawing nature of fluorine can exacerbate this instability. Several strategies have been developed to mitigate protodeboronation:

Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester, is a common and effective strategy. acs.org These esters are generally more robust and less prone to protodeboronation under reaction conditions. The boronic acid can often be regenerated in situ or used directly in the protected form in subsequent reactions. MIDA boronates, for instance, offer a "slow release" of the boronic acid under basic conditions, which can be beneficial in cross-coupling reactions. wikipedia.org

pH Control: Mechanistic studies have revealed that the rate of protodeboronation is highly pH-dependent. ed.ac.uk By carefully controlling the pH of the reaction medium, the rate of this undesired side reaction can be minimized.

Optimized Reaction Conditions: In copper-mediated fluorination reactions of arylboronic acids, it has been found that high temperatures and strong donor ligands can promote protodeboronation. The development of ligandless procedures in solvents like t-BuOH allows for the activation of fluoride (B91410) under milder conditions, thus minimizing this side reaction.

Use of Additives: In some cases, the addition of certain salts, such as copper salts, has been shown to stabilize boronic acids and reduce the extent of protodeboronation.

Table 2: Strategies to Mitigate Protodeboronation

| Strategy | Description |

| Boronic Ester Formation | Conversion to more stable esters (e.g., pinacol, MIDA) to protect the boronic acid moiety. acs.orgwikipedia.org |

| pH Control | Maintaining an optimal pH to minimize the rate of the protodeboronation reaction. ed.ac.uk |

| Milder Reaction Conditions | Employing lower temperatures and avoiding strong donor ligands that can promote the side reaction. |

| Use of Additives | Introduction of stabilizing agents, such as certain metal salts. |

Regioselective and Stereoselective Synthesis Considerations

The regioselective synthesis of this compound requires precise control over the placement of the three substituents on the benzene ring. The starting material and the synthetic route chosen are critical for achieving the desired isomer.

A common strategy for achieving this substitution pattern is to start with a commercially available, appropriately substituted precursor, such as 4-fluoro-2-bromotoluene. The bromine atom then directs the position of the borylation. The ortho-lithiation of fluorotoluene derivatives, directed by the fluorine atom, followed by reaction with a borate ester, can also be a viable route, although this may lead to a mixture of isomers depending on the directing ability of the methyl group.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this approach, a directing group on the ring coordinates to an organolithium reagent, leading to deprotonation at an adjacent position. While the fluorine and methyl groups in the target molecule are not strong directing groups themselves, a precursor with a stronger directing group that is later removed or converted can be employed to control the regioselectivity.

For more complex analogs of this compound that may contain chiral centers, stereoselective synthesis becomes a crucial consideration. While the target molecule itself is achiral, the introduction of stereocenters in its analogs would require the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of the reaction.

Catalytic Applications and Mechanistic Investigations Involving 5 Fluoro 2 Methylphenylboronic Acid

Participation in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 5-Fluoro-2-methylphenylboronic acid has proven to be a competent coupling partner in several such reactions, most notably the Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Cross-Coupling: Advanced Applications and Substrate Scope

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate, is one of the most widely used methods for the formation of biaryl linkages. chemimpex.comnih.gov this compound is an essential reagent in these reactions, valued for its ability to form stable complexes and its enhanced reactivity and selectivity due to the fluorine substitution. chemimpex.comchemimpex.com This reaction is crucial for creating complex organic molecules used in the production of pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.com

Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. nih.gov The catalytic cycle typically involves the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of a base is required to activate the boronic acid. nih.gov

In the context of this compound, palladium-catalyzed Suzuki-Miyaura couplings have been successfully employed to synthesize a variety of substituted biaryl compounds. For instance, the reaction of this compound with various aryl halides, catalyzed by palladium complexes, proceeds with good to excellent yields. The reaction conditions often involve a palladium source like Pd(OAc)₂ or a preformed palladium complex, a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃ in a suitable solvent system. nih.gov

| Aryl Halide Partner | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1-bromo-4-nitrobenzene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 92 |

| 4-iodoanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 95 |

| 2-bromopyridine | [Pd(dppf)Cl₂] | dppf | Cs₂CO₃ | THF | 88 |

This table presents representative, hypothetical examples based on typical Suzuki-Miyaura reaction conditions and outcomes.

While palladium remains the dominant metal in Suzuki-Miyaura couplings, research into alternative, more earth-abundant, and potentially less toxic metals is an active area of investigation.

Gold (Au): Gold catalysis has emerged as a powerful tool in organic synthesis. nih.gov Although less common for standard Suzuki-type couplings, gold catalysts have been shown to participate in oxidative coupling reactions. nih.gov For instance, gold can catalyze the allylation of arylboronic acids, suggesting a potential for C-C bond formation through a different mechanistic pathway than the traditional Suzuki cycle. nih.gov While specific examples detailing the use of this compound in gold-catalyzed cross-coupling are not extensively documented, the general reactivity of arylboronic acids with gold catalysts suggests this is a plausible area for future exploration. The use of aryltrimethylsilanes in gold-catalyzed oxidative coupling reactions has been shown to reduce homocoupling byproducts, a common issue with boronic acids. nih.gov

Bismuth (Bi): Bismuth(III) salts have been explored as Lewis acid catalysts in various organic transformations. researchgate.net While not typically employed for direct Suzuki-Miyaura type reactions, bismuth compounds can catalyze intramolecular Friedel-Crafts reactions, which involve the formation of C-C bonds. researchgate.net The direct application of bismuth catalysts in the cross-coupling of this compound is not well-established in the literature.

Nickel (Ni): Nickel-catalyzed Suzuki-Miyaura cross-coupling reactions have gained significant traction as a cost-effective alternative to palladium. nih.gov Nickel catalysts have been shown to be effective for the coupling of electron-poor fluoro-containing arylboronic acids with aryl arenesulfonates. nih.gov These reactions often proceed efficiently at room temperature. nih.gov The development of ligands such as (PPh₂Me)₂NiCl₂ has enabled the coupling of Lewis basic heteroaryl boronic esters, expanding the scope of nickel catalysis in this area. nih.gov

The choice of ligand is critical for the success of a Suzuki-Miyaura reaction, influencing the catalyst's stability, activity, and selectivity. nih.gov Sterically hindered and electron-rich phosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have demonstrated high activity, allowing for reactions with low catalyst loadings and the synthesis of highly hindered biaryls. nih.gov

For challenging substrates, including those with fluorine substituents like this compound, catalyst optimization is key. This can involve screening different palladium precursors, ligands, bases, and solvents to achieve the desired outcome. For example, nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes have shown increased catalytic activity in Suzuki-Miyaura reactions. nih.gov

| Ligand | Advantage | Catalyst System Example |

| SPhos | High activity, allows for low catalyst loading | Pd(OAc)₂ / SPhos |

| NHC Ligands | Enhanced stability and catalytic activity | PEPPSI-type palladium complexes |

| PCy₃ | Effective for nickel-catalyzed couplings | Ni(cod)₂ / PCy₃ |

This table provides a summary of common ligand classes and their advantages in cross-coupling reactions involving arylboronic acids.

Other Cross-Coupling Reactions (e.g., C-N, C-O, C-C(O) Cross-Coupling)

Beyond the formation of C-C bonds via the Suzuki-Miyaura reaction, this compound can participate in other types of cross-coupling reactions to form carbon-heteroatom and other carbon-carbon bonds.

C-N Cross-Coupling: The formation of C-N bonds is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. Copper-catalyzed N-arylation of various nitrogen-containing compounds with boronic acids, known as the Chan-Lam coupling, provides a valuable method for this transformation. A general copper-catalyzed N-imination of boronic acids has been developed using oxime O-carboxylates as iminating agents under non-basic and non-oxidizing conditions. semanticscholar.org While specific examples with this compound are not detailed, the general applicability of this method to various arylboronic acids suggests its potential utility. semanticscholar.org

C-O Cross-Coupling: The synthesis of diaryl ethers can be achieved through the copper- or palladium-catalyzed cross-coupling of arylboronic acids with phenols. These reactions, while less common than C-N or C-C couplings, are a valuable tool in organic synthesis.

C-C(O) Cross-Coupling: The palladium-catalyzed acylative Suzuki-Miyaura cross-coupling reaction between an arylboronic acid and an acyl chloride is an effective method for the synthesis of ketones. nih.gov This reaction offers a direct route to functionalized ketones, which are important intermediates in various chemical industries. nih.gov For instance, the coupling of arylboronic acids with benzoyl chloride derivatives can be efficiently catalyzed by NHC-palladium(II) complexes. nih.gov

Homocoupling Reactions

Homocoupling of boronic acids, which leads to the formation of symmetrical biaryls, can sometimes be an undesired side reaction in cross-coupling processes. However, it can also be a synthetically useful transformation. This reaction is often catalyzed by palladium or copper salts and can proceed under oxidative conditions. While specific studies focusing on the homocoupling of this compound are not prevalent, general methods for the homocoupling of arylboronic acids are well-established. For example, gold-catalyzed reactions of arylboronic acids can lead to the formation of biphenyl (B1667301) as a byproduct, which is a result of homocoupling. nih.gov

1,4-Addition Reactions of Arylboronic Acids

The 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, also known as conjugate addition, is a powerful method for forming carbon-carbon bonds. This transformation is typically catalyzed by transition metals, most notably rhodium and palladium complexes. The reaction adds an aryl group to the β-position of an enone or related Michael acceptor.

The general scheme for this reaction involves the activation of the arylboronic acid by a base, followed by transmetalation to the metal catalyst (e.g., Rh or Pd). The resulting aryl-metal species then undergoes conjugate addition to the enone. Subsequent protonolysis releases the product and regenerates the catalyst for the next cycle.

Catalytic systems for this transformation have been extensively developed. For instance, rhodium(I) catalysts paired with chiral ligands like BINAP have been shown to facilitate the highly enantioselective 1,4-addition of phenylboronic acid to cycloalkenones, producing 3-arylcycloalkanones in high yields and enantiomeric excess. researchgate.net Similarly, palladium-catalyzed systems, often in the presence of specific phosphine ligands, are effective for the asymmetric 1,4-addition of arylboronic acids to both cyclic and linear enones. nih.govbeilstein-journals.org The choice of ligand, solvent, and base can significantly influence the reaction's efficiency and stereoselectivity. beilstein-journals.org In some cases, additives like silver salts have been found to accelerate the transmetalation step, leading to improved catalytic turnover. beilstein-journals.org

While specific studies detailing the use of this compound in 1,4-addition reactions are not prevalent in the reviewed literature, its structural features are compatible with these catalytic systems. The electronic properties conferred by the fluoro and methyl substituents would be expected to influence its reactivity in such transformations.

Table 1: Examples of Catalytic Systems for 1,4-Addition of Arylboronic Acids to Enones

| Catalyst/Ligand | Substrate (Enone) | Arylboronic Acid | Yield (%) | ee (%) | Reference |

| Rh(I) / (S)-BINAP | 2-Cyclohexenone | Phenylboronic acid | up to 99 | up to 96 | researchgate.net |

| Pd(dppe)(PhCN)₂₂ | 2-Cyclohexenone | Phenylboronic acid | 74 (with BF₃·OEt₂) | - | nih.gov |

| PdL1a / AgBF₄ | 2-Cyclohexenone | Phenylboronic acid | 99 | 94 | beilstein-journals.org |

| PdL6 / PPh₃ | 2-Cyclohexenone | Phenylboronic acid | 89 | 92 | beilstein-journals.org |

Mechanistic Studies of Boronic Acid-Mediated Transformations

Understanding the underlying mechanisms of reactions involving arylboronic acids is crucial for optimizing existing methods and designing new ones. The following sections explore key mechanistic aspects relevant to this compound.

Elucidation of Transmetalation Processes in Cross-Coupling Cycles

Transmetalation is a fundamental step in many cross-coupling reactions, including the renowned Suzuki-Miyaura reaction. rsc.org This process involves the transfer of the organic group (in this case, the 5-fluoro-2-methylphenyl group) from the boron atom to the transition metal catalyst, typically palladium. rsc.org

The catalytic cycle of a Suzuki-Miyaura reaction begins with the oxidative addition of an organic halide to a Pd(0) species, forming a Pd(II) complex. For transmetalation to occur, the boronic acid, ArB(OH)₂, must first be activated by a base (e.g., OH⁻). This activation forms a more nucleophilic boronate species, [ArB(OH)₃]⁻. The widely accepted mechanism involves the reaction of this boronate with the Pd(II)-halide complex. This step results in the formation of an aryl-Pd(II) intermediate and the displacement of the halide and borate (B1201080) species. The final step, reductive elimination from the aryl-Pd(II) intermediate, yields the cross-coupled product and regenerates the Pd(0) catalyst. rsc.org

The structure and chemical properties of the intermediate palladium complexes and the precise role of the base are critical factors that have been the subject of extensive investigation. rsc.org The rate and efficiency of transmetalation can be influenced by the electronic nature of the arylboronic acid, the ligands on the palladium center, and the reaction conditions. For this compound, the electron-withdrawing fluorine atom is expected to influence the energetics of the transmetalation step.

Impact of Fluorine Substitution on Reaction Reactivity and Selectivity

The substitution of hydrogen with fluorine can have a profound impact on a molecule's chemical properties and reactivity due to fluorine's high electronegativity. nih.gov In arylboronic acids, a fluorine substituent exerts a strong electron-withdrawing inductive effect.

This electronic influence affects several aspects of the reaction:

Acidity: The fluorine atom increases the Lewis acidity of the boron center, which can affect the equilibrium of boronate formation.

Reactivity: Electron-withdrawing groups can enhance the reactivity of arylboronic acids in certain transformations. For instance, studies on the reaction of phenylboronic acids with fluoride (B91410) have shown that electron-withdrawing substituents increase the reaction rate. bath.ac.uk

Stability: The presence of fluorine, particularly in the ortho position, can significantly increase the rate of protodeboronation, an undesirable side reaction. acs.orgresearchgate.net This is a critical consideration in base-mediated cross-coupling reactions where water is present. researchgate.net

In the case of this compound, the molecule possesses both an electron-withdrawing fluorine atom ortho to the boronic acid and an electron-donating methyl group meta to it. The dominant effect on reactivity is typically the ortho-fluorine, which can accelerate both desired reactions like transmetalation and undesired pathways like protodeboronation. acs.org When used in electrophilic fluorination reactions, arylboronic acids with electron-withdrawing groups meta to the boron moiety tend to favor ipso-substitution, replacing the boronic acid group with fluorine. organic-chemistry.org

Investigations into Protodeboronation Pathways

Protodeboronation is a common decomposition pathway for boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This side reaction reduces the efficiency of cross-coupling reactions by consuming the boronic acid reagent. nih.gov The propensity for protodeboronation is highly dependent on the boronic acid's structure and the reaction conditions, especially pH. wikipedia.orged.ac.uk

Mechanistic studies have revealed several distinct pathways for this process in aqueous media:

Acid-Catalyzed Pathway: At low pH, protodeboronation can occur via an acid-catalyzed mechanism, proceeding through electrophilic ipso-protonation of the aromatic ring. ed.ac.uk

Base-Catalyzed Pathway: Under basic conditions, the reaction typically proceeds via the hydrolysis of the boronate anion, [ArB(OH)₃]⁻, with water acting as the proton source. wikipedia.orged.ac.uk

Zwitterionic Pathway: For certain heteroaromatic boronic acids, a rapid unimolecular fragmentation of a zwitterionic intermediate is responsible for protodeboronation under neutral pH conditions. ed.ac.uk

Aryl Anionoid Pathway: For highly electron-deficient arylboronic acids, such as those with multiple fluorine substituents, evidence suggests a mechanism involving the rate-limiting cleavage of the B-C bond to liberate a transient aryl anion, which is then protonated. acs.orgnih.gov

The presence of an ortho-fluorine substituent, as in this compound, is known to significantly accelerate base-catalyzed protodeboronation. acs.org This is attributed to the stabilization of the transition state or intermediates involved in the C-B bond cleavage.

Table 2: General Mechanistic Pathways for Aqueous Protodeboronation

| Pathway | Key Intermediate | pH Conditions | Description | Reference |

| Acid-Catalyzed | ArB(OH)₂ | Acidic (pH < 7) | Electrophilic substitution of boron by a proton. | ed.ac.uk |

| Base-Catalyzed | [ArB(OH)₃]⁻ | Basic (pH > 7) | Reaction between the boronate anion and water. | wikipedia.orged.ac.uk |

| Zwitterionic Fragmentation | Zwitterion | Neutral (pH ≈ 7) | Unimolecular fragmentation, common for specific heteroarylboronic acids. | ed.ac.uk |

| Aryl Anionoid | Transient Aryl Anion | Basic (pH > 13) | Rate-limiting B-C cleavage, for highly electron-deficient arenes. | acs.org |

Kinetic Analysis of Boronic Acid Reactivity and Rate-Determining Steps

Kinetic analysis of protodeboronation has provided deep insights into the factors governing boronic acid stability. pH-rate profiles, which plot the observed reaction rate against pH, have been instrumental in dissecting the various reaction pathways. ed.ac.uk Studies on a wide range of arylboronic acids have shown that reaction rates can vary by over six orders of magnitude depending on the substituents and the pH. ed.ac.uk

For fluorinated arylboronic acids, kinetic studies have quantified the dramatic accelerating effect of fluorine substitution. For instance, detailed analysis of all isomers of monofluorophenylboronic acid and polyfluorinated analogs revealed that an ortho- or para-fluorine substituent accelerates base-catalyzed protodeboronation, while a meta-fluorine retards it relative to phenylboronic acid. acs.org In highly activated systems like 2,6-difluorophenylboronic acid, the half-life of the corresponding boronate can be as short as 5 seconds under certain conditions. acs.org This rapid decomposition highlights the challenges of using such reagents in synthesis.

The rate-determining step can also change depending on the electronic nature of the aryl group. For many simple arylboronates, the mechanism involves a concerted proton transfer from water. However, for very electron-deficient systems, kinetic isotope effect studies suggest that the rate-limiting step shifts to the cleavage of the B-C bond itself. nih.gov Given that this compound contains an activating ortho-fluorine, it is expected to exhibit significant, pH-dependent reactivity towards protodeboronation, a factor that must be controlled to achieve high efficiency in cross-coupling reactions.

Table 3: Kinetic Data for Protodeboronation of Selected Fluorinated Arylboronic Acids

| Arylboronic Acid | Condition | Half-life (t₀.₅) | Observation | Reference |

| 2-Pyridylboronic acid | pH 7, 70°C | 27 s | Rapidly decomposes via zwitterionic intermediate. | acs.org |

| 2,6-Difluorophenylboronic acid | pH > 13 | ~5 s (boronate) | Extremely rapid decomposition via aryl anionoid pathway. | acs.org |

| Pentafluorophenylboronic acid | pH > 13 | 2.6 ms (B15284909) (boronate) | Demonstrates extreme instability of polyfluorinated systems. | nih.gov |

| 3- and 4-Pyridylboronic acids | pH 12, 70°C | > 1 week | Show remarkable stability compared to the 2-pyridyl isomer. | ed.ac.uk |

Investigation of this compound as a Catalyst or Co-catalyst in Organic Reactions

Boronic acids are predominantly utilized as reagents in organic synthesis, serving as the source of an organic group in reactions like the Suzuki-Miyaura coupling, Chan-Evans-Lam reaction, and conjugate additions. ed.ac.uk In these transformations, the boronic acid is consumed stoichiometrically.

The role of a boronic acid as a catalyst is far less common. While there are instances of boronic acids catalyzing certain reactions, such as dehydrative condensations, a review of the scientific literature does not provide specific examples of this compound being employed as a primary catalyst or co-catalyst in an organic transformation. Its primary and well-established role remains that of a nucleophilic coupling partner in transition metal-catalyzed reactions.

Applications of 5 Fluoro 2 Methylphenylboronic Acid in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Building Block in Pharmaceutical Synthesis

5-Fluoro-2-methylphenylboronic acid is recognized as a crucial reagent in synthetic organic chemistry, particularly in the construction of pharmaceutical agents. chemimpex.com Its utility stems from its ability to participate in reliable and efficient bond-forming reactions, enabling the assembly of intricate molecular architectures. chemimpex.com

Design and Construction of Complex Biologically Active Molecules

The primary application of this compound in synthesis is as a reactant in the Suzuki-Miyaura cross-coupling reaction. chemimpex.comsigmaaldrich.com This palladium-catalyzed reaction is a powerful method for forming carbon-carbon (C-C) bonds, which is a fundamental process in the creation of complex organic molecules. nih.gov The presence of the fluorine atom on the phenyl ring enhances the compound's reactivity and selectivity, allowing for the efficient synthesis of diverse biaryl compounds, which are pivotal structures in many pharmaceuticals. chemimpex.com

Researchers leverage this reactivity to build complex, biologically active compounds and functionalized polymers. chemimpex.com Its compatibility with a wide range of functional groups makes it a preferred choice for chemists looking to streamline synthetic pathways toward novel therapeutic agents. chemimpex.comchemimpex.com A specific example includes the synthesis of novel benzoxazole (B165842) derivatives, where related precursors are used to create compounds with pharmaceutically advantageous piperazine (B1678402) and fluorine moieties, which have been evaluated for their potential as anticancer agents. researchgate.net

Strategic Intermediate in Drug Discovery and Lead Optimization

In the landscape of drug discovery, this compound serves as a key intermediate. chemimpex.com The use of fluorinated building blocks is a dominant strategy in the discovery of new drugs. nih.gov This compound facilitates the creation of libraries of molecules for screening and helps in the optimization of lead compounds.

A study aimed at developing new non-steroidal antiandrogens (NSAAs) illustrates this role. nih.gov Researchers designed and synthesized a series of potential flutamide-like compounds by systematically varying the structure of the parent scaffold and replacing a nitro group with a boronic acid functionality. nih.gov Although a direct bioisosteric replacement of the nitro group in flutamide (B1673489) with boronic acid did not yield the desired activity, the study successfully identified other compounds within the series that showed significant antiproliferative effects against prostate cancer cells. nih.gov This process of synthesizing and testing derivatives to understand structure-activity relationships is a classic example of lead optimization, where this compound and similar boronic acids are valuable tools. nih.gov

Contributions to Targeted Therapy Design and Efficacy

Phenylboronic acid (PBA) and its derivatives have gained significant attention for their application in targeted cancer therapy. nih.govthno.org This is due to their ability to form selective and reversible bonds with sialic acids, which are often overexpressed on the surface of cancer cells. nih.govthno.org This interaction can be exploited for targeted drug delivery.

The inclusion of fluorine substituents on the phenyl ring, as in this compound, can increase the acidity of the boronic acid moiety. nih.gov This enhanced acidity can strengthen the interaction with sialic acid residues, thereby improving the tumor-targeting capabilities of the drug delivery system. nih.gov This principle has been applied in the development of nanomaterials and drug-delivery systems designed to enhance therapeutic efficacy. nih.govrsc.org For instance, a compound known as Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), which contains a 5-fluoro-hydroxyphenyl group, has been identified as a highly selective microtubule targeting agent that shows significantly greater toxicity toward cancer cells compared to normal cells. oncotarget.com

Exploration in Specific Therapeutic Areas

The unique properties of this compound have led to its use and the investigation of its derivatives in specific and critical areas of pharmaceutical research, most notably in oncology.

Development of Anti-Cancer Agents and Related Drug Candidates

This compound is widely utilized as a key building block in the synthesis of anti-cancer agents. chemimpex.com The fluorine atom is a common feature in many successful anticancer drugs, such as 5-Fluorouracil (5-FU), an antimetabolite used to treat various solid tumors. nih.govnih.gov The presence of fluorine can significantly alter a molecule's biological properties, leading to enhanced efficacy.

Research has demonstrated the potential of compounds derived from fluorinated phenylboronic acids in cancer therapy.

A study on novel benzoxazoles synthesized with fluorine moieties showed potential anticancer activity against human lung carcinoma cells. researchgate.net

The compound Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has shown potent anti-tumor activity. In preclinical studies, it was highly toxic to breast cancer cells while having low toxicity against normal cell lines. oncotarget.com In an in vivo model using mice, administration of MBIC resulted in a 79.7% reduction in tumor volume compared to the untreated group, highlighting its potential as a therapeutic drug for breast cancer. oncotarget.com

| Cell Line | Cell Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| MCF-7 | Non-aggressive Breast Cancer | 0.73 ± 0.0 | oncotarget.com |

| MDA-MB-231 | Aggressive Breast Cancer | 20.4 ± 0.2 | oncotarget.com |

| L-cells | Normal Fibroblast | 59.6 ± 2.5 | oncotarget.com |

Research on Non-Steroidal Antiandrogens

Prostate cancer growth often depends on androgens, making the androgen receptor (AR) a key therapeutic target. nih.gov Non-steroidal antiandrogens (NSAAs) are used in androgen deprivation therapy to treat this disease. nih.gov

In an effort to discover new NSAAs, a series of compounds were designed and synthesized where the characteristic nitro group of existing drugs was replaced by a boronic acid functionality. nih.gov This research explored the potential of boronic acids to act as bioisosteres for the nitro group in this therapeutic class. While the direct flutamide analogue, 4-isobutyramido-2-(trifluoromethyl)phenylboronic acid, was inactive, the screening identified other novel boronic acid compounds with significant antiproliferative activity against androgen-dependent (LAPC-4) and androgen-independent (PC-3) prostate cancer cell lines. nih.gov

Antagonism of Chemokine Receptors (e.g., CXCR1 and CXCR2)

The chemokine receptors CXCR1 and CXCR2, which are G protein-coupled receptors, are pivotal in the progression of inflammatory diseases and carcinogenesis. acs.orgnih.gov They are activated by chemokines like CXCL8 (Interleukin-8), which binds to both CXCR1 and CXCR2, and CXCL1 (growth-related oncogene α), a selective agonist for CXCR2. acs.orgnih.gov This activation leads to the recruitment and activation of polymorphonuclear cells (PMNs), or neutrophils, which are key mediators of inflammation. acs.org Consequently, antagonizing these receptors is a significant therapeutic strategy for diseases with a major neutrophil component. nih.govnih.gov

Research into novel antagonists has led to the discovery of boronic acid-containing compounds. A notable example is 2-[5-(4-fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid, known as SX-517. acs.orgsigmaaldrich.com This compound emerged from structure-activity relationship (SAR) studies of S-substituted 6-mercapto-N-phenyl-nicotinamides. acs.org SX-517 was identified as a potent, noncompetitive antagonist of both CXCR1 and CXCR2. acs.orgsigmaaldrich.com It effectively inhibited CXCL1-induced calcium flux in human PMNs with an IC₅₀ of 38 nM and antagonized CXCL8-induced [³⁵S]GTPγS binding in cells expressing CXCR2 with an IC₅₀ of 60 nM. sigmaaldrich.com The antagonism is selective, as the compound did not inhibit calcium flux induced by other chemokines like C5a, PAF, or fMLF at concentrations up to 5 μM. nih.gov

Further optimization efforts focused on improving metabolic stability, as a major degradation pathway for SX-517 was oxidative deboronylation. nih.gov This led to the synthesis of various derivatives, including those with substitutions on the phenylboronic acid ring. A derivative with a 5-fluoro substitution, analogous to this compound's substitution pattern, was found to be equipotent to the parent compound, SX-517. nih.gov Another derivative, 6-(2-boronic acid-5-trifluoromethoxy-benzylsulfanyl)-N-(4-fluoro-phenyl)-nicotinamide (compound 6, or SX-576), showed even greater activity, with IC₅₀ values of 31 nM and 21 nM for CXCR1 and CXCR2, respectively. nih.gov These findings underscore the potential of fluorinated phenylboronic acid moieties in developing potent and stable CXCR1/2 antagonists for treating inflammatory disorders. nih.gov

Table 1: Inhibitory Activity of Boronic Acid-Based CXCR1/2 Antagonists

| Compound | Target | Assay | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| SX-517 | CXCR1/2 | CXCL1-induced Ca²⁺ flux (hPMNs) | 38 | sigmaaldrich.com |

| CXCR2 | CXCL8-induced [³⁵S]GTPγS binding (HEK293 cells) | 60 | sigmaaldrich.com | |

| SX-576 (Compound 6) | CXCR1 | Receptor antagonism (RBL cells) | 31 | nih.gov |

| CXCR2 | 21 | nih.gov |

Bioconjugation Strategies and Biosensing Applications

The boronic acid functional group is a versatile tool in bioconjugation and the development of biosensors. chemimpex.com This utility stems from its unique ability to form reversible, covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.govbohrium.com This reaction is highly selective and can occur in aqueous solutions under mild conditions, making it ideal for biological applications. manchester.ac.uk

Selective Covalent Binding to Diols for Diagnostic Tool Development

The cornerstone of boronic acid's role in diagnostics is its reaction with diols to form five- or six-membered cyclic boronate esters. rsc.orgmdpi.com This interaction is dynamic and reversible, with the stability of the boronate ester being dependent on factors like pH and the structure of the diol. nih.govacs.org For instance, aromatic diols such as catechols generally form significantly more stable complexes with boronic acids compared to aliphatic diols. nih.gov This selective and reversible binding has been harnessed to create a wide array of diagnostic tools and sensors. nih.gov

By attaching a phenylboronic acid moiety to a fluorescent reporter molecule, sensors can be designed that signal the presence of diol-containing analytes, such as carbohydrates. nih.govbham.ac.uk The binding event alters the electronic properties of the sensor molecule, leading to a detectable change in its fluorescence, such as an increase in intensity or a shift in wavelength. mdpi.combham.ac.uk This principle has been applied to develop sensitive assays for various biologically important molecules, including glycoproteins and ribonucleic acids. nih.govmdpi.com

Advancement of Targeted Drug Delivery Systems

The specific affinity of phenylboronic acids for diols is a powerful strategy for creating targeted drug delivery systems (DDS). rsc.orgacs.org Many cell surfaces, particularly those of cancer cells, are rich in sialic acids, which are carbohydrates that contain diol groups. nih.govrsc.org By decorating nanoparticles or other drug carriers with phenylboronic acid derivatives, these systems can be programmed to selectively bind to and be internalized by cancer cells that overexpress sialic acid. rsc.orgnih.gov This targeting mechanism increases the local concentration of the therapeutic agent at the pathological site, enhancing its efficacy while minimizing systemic toxicity to healthy tissues. nih.gov

Furthermore, the pH-sensitive nature of the boronic acid-diol interaction can be exploited to create "smart" drug delivery systems. nih.gov The acidic microenvironment of tumors can trigger the dissociation of the boronate ester bond, facilitating the release of the encapsulated drug precisely where it is needed. nih.govnih.gov This stimuli-responsive release mechanism is a significant advancement in designing more efficient and safer cancer therapies. acs.orgnih.gov Phenylboronic acid moieties have been incorporated into various nanovectors, including micelles and polymers, to deliver a range of anticancer drugs. rsc.orgnih.gov

Investigations in Carbohydrate Sensing and Insulin (B600854) Interaction

The reversible binding of phenylboronic acids to glucose has made them a major focus of research for diabetes management. mdpi.com This interaction forms the basis of novel glucose-sensing technologies that offer an alternative to traditional enzyme-based methods. nih.gov Phenylboronic acid-based sensors can be incorporated into hydrogels or holographic systems where glucose binding induces a physical change, such as swelling or a shift in diffracted light, which can be correlated to glucose concentration. nih.govacs.org These systems have the potential for continuous, long-term monitoring without the need for frequent recalibration. nih.gov

This glucose-responsive behavior is also being explored for the development of "closed-loop" or self-regulated insulin delivery systems. bohrium.comnih.gov In these systems, insulin is encapsulated within a matrix functionalized with phenylboronic acid. mdpi.com When blood glucose levels rise, glucose competes for binding to the boronic acid moieties, causing the matrix to swell or become more hydrophilic. mdpi.com This change triggers the release of the stored insulin. bohrium.commdpi.com As glucose levels fall, the equilibrium shifts, the matrix contracts, and insulin release is attenuated. This approach mimics the function of a healthy pancreas, offering a more precise and automated way to manage diabetes. nih.govnih.gov While the specific interaction between this compound and insulin is a subject for detailed theoretical modeling, the broader class of phenylboronic acids is central to creating these advanced glucose-responsive therapeutic platforms. bohrium.comchemrxiv.org

Applications of 5 Fluoro 2 Methylphenylboronic Acid in Materials Science

Synthesis of Novel Polymeric Architectures

5-Fluoro-2-methylphenylboronic acid serves as a critical building block in the synthesis of functionalized polymers, particularly conjugated polymers. chemimpex.com The primary method for this application is the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used carbon-carbon bond-forming reaction catalyzed by palladium complexes. sigmaaldrich.com This reaction is highly valued for its tolerance of a wide variety of functional groups, allowing for the creation of complex and precisely defined polymer backbones. sciengine.com

The incorporation of the 5-fluoro-2-methylphenyl moiety into a polymer chain can significantly influence the final properties of the material. The fluorine atom, being highly electronegative, can alter the electronic characteristics of the polymer, impacting its conductivity, while the methyl group can affect solubility and molecular packing. Researchers utilize this compound in Suzuki-Miyaura catalyst-transfer polymerization to prepare well-defined conjugated polymers with controlled molecular weight and low dispersity. sciengine.com While specific data on polymers derived exclusively from this compound is proprietary to ongoing research, the general properties imparted by such fluorinated monomers are well-documented.

Table 1: Potential Properties of Polymers Incorporating this compound

| Property | Influence of 5-Fluoro-2-methylphenyl Moiety | Application Relevance |

| Electronic Profile | The electron-withdrawing fluorine atom can lower the HOMO/LUMO energy levels of the polymer backbone. | Organic Electronics (OLEDs, OFETs) |

| Solubility | The methyl group can enhance solubility in organic solvents, facilitating material processing. | Printable Electronics, Coatings |

| Thermal Stability | The strong carbon-fluorine bond can increase the overall thermal stability of the polymer. | High-Performance Materials |

| Morphology | The substitution pattern influences the planarity and packing of polymer chains in the solid state. | Charge Transport, Device Efficiency |

Fabrication of Advanced Nanomaterials

The boronic acid group is a versatile anchor for functionalizing the surfaces of various nanomaterials. This has led to the use of boronic acid derivatives, including this compound, in the fabrication of advanced nanomaterials for applications in sensing and diagnostics. chemimpex.com

Boronic acids are known to form stable covalent bonds with diols, a functional group present in many biological molecules like sugars and ribonucleic acids (RNA). This specific interaction is exploited to attach these boronic acid-functionalized nanomaterials to biological targets. For instance, gold nanoparticles (AuNPs) and graphene oxide have been modified with boronic acids to create highly sensitive biosensors. nih.gov While specific research on this compound in this context is emerging, the principles are well-established. The fluorinated phenyl ring can add hydrophobicity and allow for secondary interactions, potentially enhancing the stability and selectivity of the nanosensor.

Table 2: Examples of Boronic Acid-Functionalized Nanomaterials

| Nanomaterial | Functionalizing Agent | Detection Principle | Target Analyte |

| Gold Nanoparticles (AuNPs) | Phenylboronic Acid | Surface Plasmon Resonance (SPR) Shift | microRNA |

| Graphene Oxide | 4-Aminophenylboronic Acid | Electrochemical Signal | Glucose, Fructose |

| Carbon Nanotubes | Pyrene-1-boronic acid | Change in Fluorescence | Glucose |

Integration into Functional Materials Systems

The true potential of this compound is realized when it is integrated into larger material systems to impart specific functions, ranging from enhanced physical properties to novel electronic capabilities.

Engineering for Enhanced Electrical Conductivity and Mechanical Strength

The incorporation of fluorinated monomers like this compound into polymers and composites can significantly enhance their physical properties. The isomer, 2-fluoro-5-methylphenylboronic acid, is noted for its use in creating advanced materials with improved conductivity and mechanical strength. chemimpex.com This suggests that the strategic placement of fluorine and methyl groups on the phenyl ring is a key strategy for tuning material performance.

Applications in Organic Electronics and Protective Coatings

Materials derived from this compound are used in the development of organic electronics and protective coatings. chemimpex.com In organic electronics, conjugated polymers made using this building block are candidates for the active layers in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ucsf.edu The fluorine atom helps to tune the energy levels of the material for efficient charge injection and transport, a critical factor for device performance.

In the realm of protective coatings, fluorinated polymers are highly sought after for their durability and resistance to environmental degradation. mdpi.comresearchgate.net These polymers exhibit low surface energy, which imparts hydrophobic and oleophobic properties, making them effective at repelling water, oils, and other corrosive agents. capes.gov.br Coatings formulated with polymers containing the 5-fluoro-2-methylphenyl moiety can provide a robust barrier against corrosion on metal substrates. mdpi.com

Utilization in Lithium-Ion Battery Materials and Related Energy Storage

While the direct use of this compound as a primary component in commercial batteries is not widely documented, the principles behind its constituent parts—fluorinated molecules and boron-based compounds—are central to advanced energy storage research. Fluorinated compounds are extensively studied as electrolyte additives and solvents for high-voltage (5V-class) lithium-ion batteries. google.com They can form a stable protective layer, known as the solid electrolyte interphase (SEI), on the surface of the electrodes, which prevents electrolyte decomposition and improves the battery's cycle life and safety. nih.govresearchgate.net

Similarly, boron-based additives, such as lithium difluoro(oxalato)borate (LiDFOB), are known to form robust cathode-electrolyte interphases (CEI), reducing side reactions and enhancing performance, especially at high voltages. fluorochem.co.uk These additives can scavenge harmful species like hydrogen fluoride (B91410) (HF) within the cell and help stabilize the electrode surfaces. fluorochem.co.uk Although this compound itself is not a salt, its structure combines the key elements (fluorine, boron) that researchers are actively exploring to create the next generation of safer, more stable, and higher-energy-density lithium-ion batteries.

Self-Assembly and Supramolecular Chemistry Involving Boronic Acid Moieties

The boronic acid functional group, -B(OH)₂, is a powerful tool in supramolecular chemistry due to its ability to form reversible covalent bonds with diols and engage in strong hydrogen bonding interactions. tcichemicals.com This allows molecules containing boronic acids to self-assemble into well-defined, higher-order structures.

Arylboronic acids can form hydrogen-bonded dimers or more complex networks with other molecules, such as N-donor compounds like bipyridines. researchgate.net The directionality of these interactions makes boronic acids excellent building blocks for crystal engineering and the design of "smart" materials that can assemble or disassemble in response to specific chemical stimuli, such as the presence of a saccharide. While the specific supramolecular structures formed by this compound are a subject of ongoing research, the fundamental principles of boronic acid chemistry suggest its potential for creating complex, functional architectures.

Advanced Spectroscopic and Computational Investigations of 5 Fluoro 2 Methylphenylboronic Acid

Spectroscopic Characterization for Detailed Structural and Reactivity Analysis

Spectroscopic techniques are fundamental to elucidating the precise structure, bonding, and purity of a chemical compound. For 5-Fluoro-2-methylphenylboronic acid, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and X-ray crystallographic studies would be essential for a complete characterization.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For this compound, a multi-nuclear NMR approach would be employed for comprehensive structural verification and to monitor its participation in chemical reactions.

H NMR (Proton NMR): A H NMR spectrum would confirm the presence and connectivity of hydrogen atoms. For this molecule, one would expect to see distinct signals for the aromatic protons on the phenyl ring, a singlet for the methyl (-CH) group protons, and a broad signal for the hydroxyl (-OH) protons of the boronic acid group, which may exchange with solvent protons. The splitting patterns (multiplicity) and coupling constants of the aromatic signals would be crucial for confirming the 1,2,5-substitution pattern on the benzene ring.

C NMR (Carbon-13 NMR): This technique would identify all unique carbon environments. The spectrum would show distinct resonances for the methyl carbon, the six aromatic carbons (with their chemical shifts influenced by the fluorine, methyl, and boronic acid substituents), and a characteristic signal for the carbon atom directly bonded to the boron atom (C-B bond). The magnitude of the carbon-fluorine coupling constants (J) would provide further confirmation of the fluorine atom's position relative to each carbon.

F NMR (Fluorine-19 NMR): As a highly sensitive and 100% naturally abundant nucleus, F NMR is particularly informative for fluorinated compounds. The spectrum for this compound would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to the electronic environment, providing a unique fingerprint for the compound. During a chemical reaction, such as a Suzuki-Miyaura coupling, a change in the F chemical shift would be a clear indicator of the conversion of the boronic acid to a new product, making it an excellent tool for reaction monitoring.

B NMR (Boron-11 NMR): Boron-11 NMR is essential for studying boron-containing compounds. The chemical shift and signal width provide information about the coordination state and geometry of the boron atom. For a trigonal planar (sp-hybridized) boronic acid like this compound, a relatively broad signal is typically observed in the range of 25-35 ppm. Upon formation of a boronate ester or complexation with a Lewis base, the boron center becomes tetrahedral (sp-hybridized), resulting in a significant upfield shift to a sharper signal, typically in the range of 5-15 ppm. This change is invaluable for studying reaction mechanisms and equilibria.

Due to the lack of specific published data, a table of NMR chemical shifts for this compound cannot be provided.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and are used to identify functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong, broad absorption band in the region of 3200-3600 cm, characteristic of the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups. Other key bands would include C-H stretching vibrations for the aromatic ring and methyl group (around 2900-3100 cm), C=C stretching vibrations for the aromatic ring (around 1400-1600 cm), a strong B-O stretching vibration (typically near 1350 cm), and a C-F stretching vibration (usually in the 1100-1300 cm region).

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would be particularly useful for observing symmetric vibrations. The symmetric breathing mode of the phenyl ring would likely give a strong signal. The C-B stretching vibration might also be more clearly observed in the Raman spectrum.

A detailed data table of vibrational frequencies is omitted as specific experimental spectra for this compound are not available in the reviewed literature.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Crucially, it would reveal how the molecules pack in the crystal lattice. Phenylboronic acids typically form hydrogen-bonded dimers in the solid state, where two molecules are linked through their boronic acid groups. X-ray analysis would confirm this arrangement and provide exact distances for the O-H···O hydrogen bonds. It would also show other potential intermolecular interactions, such as π-π stacking between the phenyl rings or interactions involving the fluorine atom, which are critical for understanding the material's physical properties.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for predicting and understanding the properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and energy of molecules. DFT studies on this compound would provide deep insights into its conformational preferences and electronic properties. The calculations would likely focus on the relative orientation of the boronic acid group's hydroxyls with respect to the plane of the phenyl ring. Different conformers (e.g., where the O-H bonds are syn or anti to the C-B bond) would be modeled to identify the most stable, lowest-energy arrangement. Such studies would also yield valuable information on the molecule's dipole moment, molecular electrostatic potential (MEP) map (highlighting electron-rich and electron-poor regions), and the energies of its frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity.

A primary step in any DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The output provides optimized bond lengths and angles, which can be compared with experimental data (if available from X-ray crystallography) to validate the computational method.

Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental vibrational modes that are observed experimentally in IR and Raman spectroscopy. Comparing the calculated vibrational spectrum with the experimental one is a standard method for confirming the structure of the synthesized compound and aids in the assignment of the observed spectral bands to specific molecular motions.

Specific calculated geometric parameters and vibrational frequencies are not presented, as dedicated DFT studies for this compound were not found in the scientific literature.

Density Functional Theory (DFT) Studies on Electronic Structure and Conformational Stability

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com The HOMO, being the highest-energy orbital containing electrons, represents the molecule's ability to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO is the lowest-energy orbital without electrons and signifies the molecule's capacity to act as an electrophile or electron acceptor. youtube.com

The energy difference (gap) between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. In a chemical reaction, the most significant interaction typically occurs between the HOMO of the nucleophile and the LUMO of the electrophile. scribd.com

For this compound, FMO analysis would provide insights into its reactivity in reactions like the Suzuki-Miyaura coupling. The analysis would map the distribution of the HOMO and LUMO across the molecule. It is expected that the HOMO would be distributed primarily over the aromatic ring, while the LUMO would have significant contributions from the vacant p-orbital of the boron atom, making it the electrophilic center. The electron-withdrawing fluorine atom and electron-donating methyl group would modulate the energy levels and spatial distribution of these frontier orbitals.

Table 1: Conceptual Frontier Molecular Orbital (FMO) Data for this compound

| Molecular Orbital | Conceptual Energy (eV) | Primary Atomic Contributions | Implied Reactivity |

|---|---|---|---|

| HOMO | -6.5 | Phenyl Ring (C=C π orbitals) | Nucleophilic character of the aromatic ring |

| LUMO | -1.2 | Boron (vacant p-orbital), C-B bond | Electrophilic character at the boron center |

| HOMO-LUMO Gap | 5.3 | - | Indicator of chemical reactivity and stability |

Note: The energy values presented are hypothetical and for illustrative purposes to demonstrate the principles of FMO analysis.

Natural Bond Orbital (NBO) Analysis and Bond Polarity

Natural Bond Orbital (NBO) analysis is a computational chemistry technique that provides a detailed description of the localized electronic structure of a molecule, translating complex wavefunctions into familiar Lewis structures with bonds, lone pairs, and antibonding orbitals. wikipedia.orgwisc.edu NBO analysis calculates orbitals with maximum electron density, which correspond closely to the classical concepts of chemical bonding. wikipedia.org

This method allows for the quantitative assessment of electron delocalization by examining the interactions between filled "Lewis-type" NBOs (donors) and empty "non-Lewis-type" NBOs (acceptors). wisc.edu The energy of these interactions indicates the strength of hyperconjugation and resonance effects, revealing deviations from an idealized, localized Lewis structure. wikipedia.orgwisc.edu

In this compound, NBO analysis would elucidate the polarity of key bonds.

C-F Bond : Due to the high electronegativity of fluorine, the C-F bond would be highly polarized towards the fluorine atom.

C-B Bond : The boron atom is less electronegative than carbon, leading to a bond polarized towards the carbon atom.

B-O Bonds : The B-O bonds in the dihydroxyboryl group would be strongly polarized towards the highly electronegative oxygen atoms.

NBO analysis would also quantify the delocalization of electron density from the oxygen lone pairs into the vacant p-orbital of the boron atom and the interaction between the phenyl ring's π-system and the boronic acid functional group.

Molecular Dynamics and Monte Carlo Simulations for Molecular Interactions